2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5HClF3IN2. It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and amines are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chlorine and iodine atoms can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Uniqueness
2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine is unique due to the combination of chlorine, iodine, and trifluoromethyl groups on the pyrimidine ring. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable for various applications .
Properties
IUPAC Name |
2-chloro-4-iodo-5-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3IN2/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFMINHYNHBGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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